

Spectroscopic Analysis of 2-(1H-Indol-3-yl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(1H-Indol-3-yl)acetohydrazide

Cat. No.: B1294663

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of **2-(1H-Indol-3-yl)acetohydrazide**, a key intermediate in the synthesis of various biologically active indole derivatives. The document outlines the characteristic features of this compound as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction

2-(1H-Indol-3-yl)acetohydrazide is a versatile building block in medicinal chemistry, derived from the naturally occurring plant hormone indole-3-acetic acid. Its structure, comprising an indole nucleus linked to an acetohydrazide moiety, makes it a valuable precursor for the synthesis of compounds with potential therapeutic applications, including antimicrobial and enzyme inhibitory activities.^[1] A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Spectroscopic Data

The following sections present the key spectroscopic data for **2-(1H-Indol-3-yl)acetohydrazide**. While directly reported experimental peak lists are not consistently available in the literature, the data presented herein is a composite of expected values based on the analysis of closely related structures and available spectral database information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-(1H-Indol-3-yl)acetohydrazide** in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~10.8	br s	Indole N-H
~9.1	br s	-NH-NH ₂
~7.6	d	H-4
~7.3	d	H-7
~7.2	s	H-2
~7.1	t	H-6
~7.0	t	H-5
~4.2	br s	-NH-NH ₂
~3.5	s	-CH ₂ -CO

Note: Predicted chemical shifts are based on the analysis of similar indole derivatives and general principles of NMR spectroscopy. The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~170.0	C=O
~136.2	C-7a
~127.5	C-3a
~124.0	C-2
~122.0	C-6
~119.5	C-5
~118.8	C-4
~111.5	C-7
~108.0	C-3
~31.0	-CH ₂ -

Source: Based on data from ChemicalBook CAS 5448-47-5.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of **2-(1H-Indol-3-yl)acetohydrazide** is characterized by absorption bands corresponding to N-H, C=O, and aromatic C-H and C=C vibrations.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3400	Strong, Broad	N-H stretching (indole & hydrazide)
~3050	Medium	Aromatic C-H stretching
~2920	Medium	Aliphatic C-H stretching
~1650	Strong	C=O stretching (amide I)
~1610	Medium	N-H bending (amide II)
~1450-1550	Medium	Aromatic C=C stretching
~740	Strong	C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For **2-(1H-Indol-3-yl)acetohydrazide**, electron ionization (EI) is a common method. The molecular ion peak $[M]^+$ is expected at m/z 189, corresponding to the molecular formula $C_{10}H_{11}N_3O$.[\[2\]](#)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
189	Moderate	$[M]^+$ (Molecular Ion)
130	High	$[M - NH_2NHCO]^+$ (Indole-3-methyl radical cation)
103	Moderate	$[C_7H_5N]^+$
77	Moderate	$[C_6H_5]^+$ (Phenyl cation)

Source: Based on data from the NIST WebBook.[\[3\]](#)

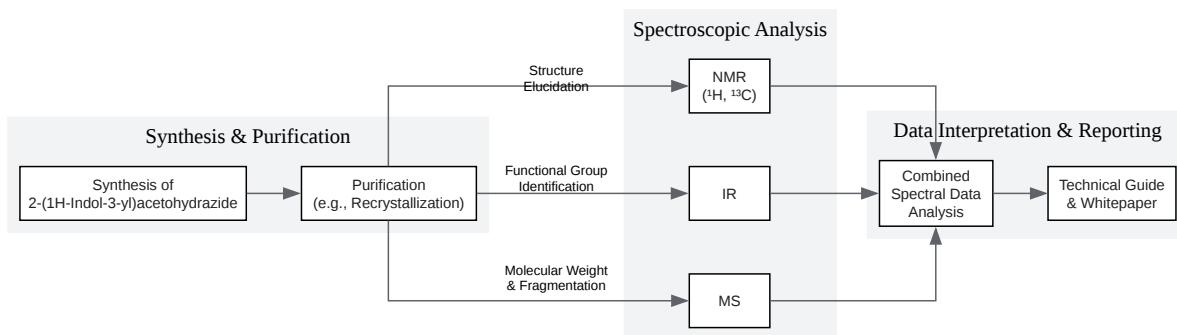
Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **2-(1H-Indol-3-yl)acetohydrazide**.

NMR Spectroscopy

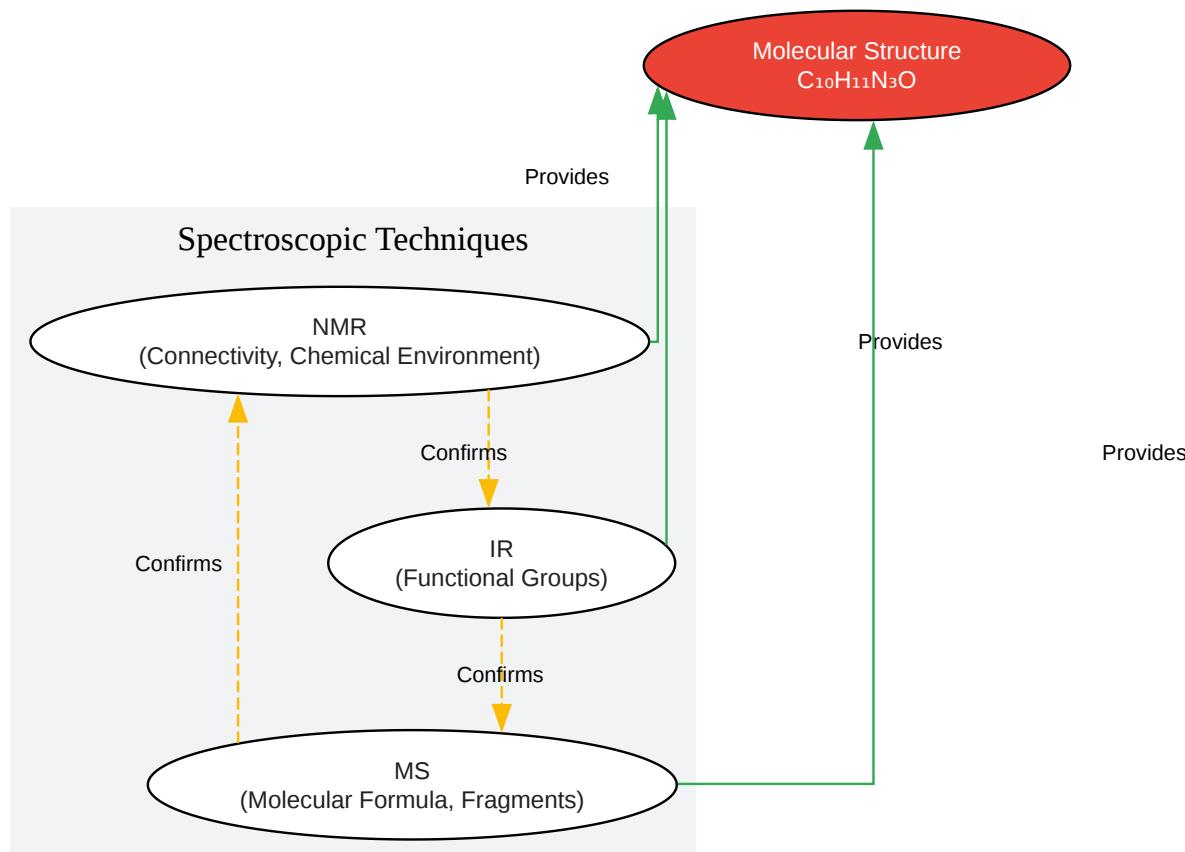
- Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - A standard single-pulse experiment is performed.
 - The spectral width is set to approximately 12 ppm, centered around 6 ppm.
 - A relaxation delay of 1-2 seconds is used.
 - Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse program (e.g., zgpg30) is used.
 - The spectral width is set to approximately 220 ppm, centered around 110 ppm.
 - A longer relaxation delay (2-5 seconds) is employed.
 - A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy


- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer or Thermo Fisher Scientific) equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Sample Preparation:** A small amount of the solid sample is placed directly onto the ATR crystal.
- **Data Acquisition:**
 - A background spectrum of the empty ATR crystal is recorded.
 - The sample spectrum is then acquired.
 - The spectra are typically recorded in the range of 4000-400 cm^{-1} .
 - An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.
- **Data Processing:** The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- **Instrumentation:** A mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.
- **Sample Introduction:** A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC, or a small amount of the solid is placed on the direct insertion probe.
- **Ionization:** The sample is ionized using a standard electron energy of 70 eV.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Data Acquisition:** The mass spectrum is recorded over a mass range of, for example, 40-400 amu.


Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound and the logical relationship between the different spectroscopic techniques in structure elucidation.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic analysis of **2-(1H-Indol-3-yl)acetohydrazide**.

[Click to download full resolution via product page](#)

Caption: Logical relationship between spectroscopic techniques for structure elucidation.

Conclusion

The spectroscopic analysis of **2-(1H-Indol-3-yl)acetohydrazide** by NMR, IR, and MS provides a comprehensive characterization of this important synthetic intermediate. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the reliable identification and utilization of this compound in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.su.edu.ye [journals.su.edu.ye]
- 2. 2-(1H-Indol-3-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Indole-3-acetic acid, hydrazide [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(1H-Indol-3-yl)acetohydrazide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294663#spectroscopic-analysis-of-2-1h-indol-3-yl-acetohydrazide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com